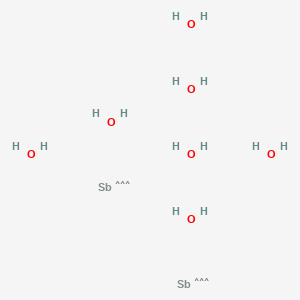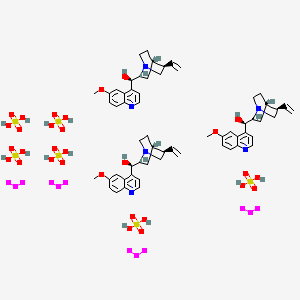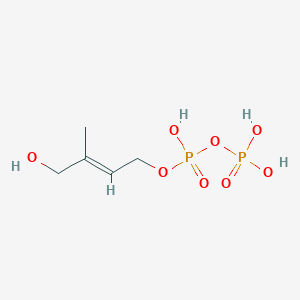
(2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate is a prenol phosphate comprising (2E)-4-hydroxy-3-methylbut-2-en-1-ol having an O-diphosphate substituent. It has a role as an epitope, a phosphoantigen and an Escherichia coli metabolite. It is a conjugate acid of a (2E)-4-hydroxy-3-methylbut-2-enyl diphosphate(3-).
Applications De Recherche Scientifique
Isoprenoid Biosynthesis and Enzymatic Studies
- Isoprenoid Biosynthesis via MEP Pathway : The compound is a key intermediate in the non-mevalonate isoprenoid biosynthesis pathway, particularly in the conversion of 2-C-methyl-D-erythritol cyclodiphosphate into other isoprenoids (Wolff et al., 2002).
- Enzymatic Activity in IspH Inhibition : Studies on IspH, an enzyme in isoprenoid biosynthesis, have revealed its interaction with the compound, offering insights into antimicrobial drug development (Janthawornpong et al., 2013).
Chemical Synthesis and Method Development
- Synthetic Methods : Research has focused on developing methods for synthesizing the compound, with applications in isotope labeling for biosynthetic studies (Hecht et al., 2002).
Biochemical and Spectroscopic Analysis
- Paramagnetic Intermediates Analysis : Studies on GcpE/IspG enzymes revealed the formation of paramagnetic intermediates involving the compound, enhancing understanding of isoprene biosynthesis (Xu et al., 2010).
Molecular Cloning and Functional Identification
- Gene Characterization : The HDR gene from Tripterygium wilfordii, encoding the enzyme converting the compound, was cloned and functionally identified, illuminating its role in isoprenoid biosynthesis (Cheng et al., 2017).
Metabolic Engineering and Plant Studies
- Impact on Artemisinin Biosynthesis : Overexpression and suppression studies of the HDR gene in Artemisia annua showed differential impacts on artemisinin and terpenoid biosynthesis, highlighting its potential in metabolic engineering (Ma et al., 2017).
Antimalarial Drug Target Research
- Potential as Antimalarial Drug Target : Characterization of IspG from Plasmodium vivax indicated its significance as a potential antimalarial drug target, given its role in the MEP pathway (Saggu et al., 2017).
Propriétés
Nom du produit |
(2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate |
|---|---|
Formule moléculaire |
C5H12O8P2 |
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/b5-2+ |
Clé InChI |
MDSIZRKJVDMQOQ-GORDUTHDSA-N |
SMILES isomérique |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO |
SMILES canonique |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO |
Synonymes |
(E)-4-hydroxy-3-methylbut-2-enyl diphosphate 4-HMDP cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



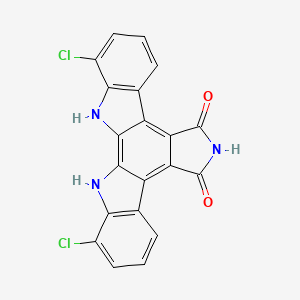
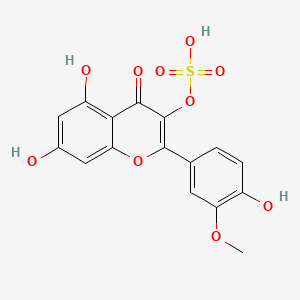
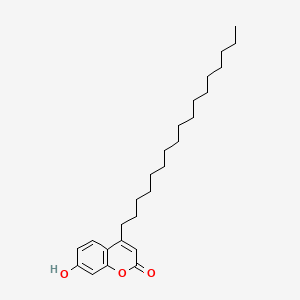
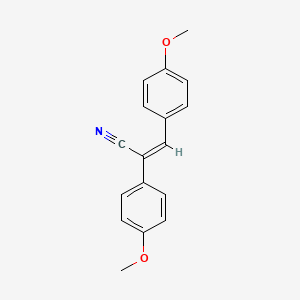
![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B1233491.png)
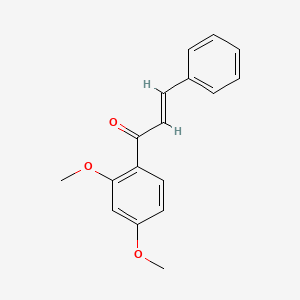
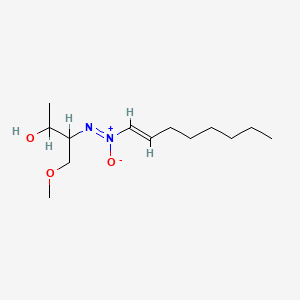
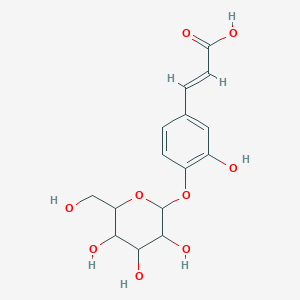
![(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)

